molecular formula C5H5BrN2OS B2998031 1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone CAS No. 58955-43-4

1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone

Cat. No. B2998031
CAS RN: 58955-43-4
M. Wt: 221.07
InChI Key: WVHBILGIFFDXGM-UHFFFAOYSA-N
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Description

1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone, otherwise known as 5-Amino-3-bromo-1-isothiazol-4-yl-ethanone, is an important compound used in various scientific research applications. It is a versatile compound that can be used in organic synthesis, medicinal chemistry, and other research applications. This compound has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In

Scientific Research Applications

1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone has several applications in scientific research. It is used as a reagent in organic synthesis, as a reactant in medicinal chemistry, and as a catalyst in various reactions. It is also used as a fluorescent probe for the detection of metal ions, as a dye in photochemistry, and as a building block in the synthesis of various heterocyclic compounds.

Mechanism Of Action

1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone has a unique mechanism of action. It is able to form covalent bonds with certain metals, such as copper, iron, and zinc, which can then be used for various reactions. It is also able to form hydrogen bonds with certain molecules, such as amines, which can be used as a catalyst for various reactions.

Biochemical And Physiological Effects

1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone has a wide range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral activity. It can also be used as an inhibitor of certain enzymes, such as cytochrome P450. In addition, it has been shown to have anti-inflammatory and anti-cancer activity.

Advantages And Limitations For Lab Experiments

1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also stable in aqueous solutions, making it suitable for use in a variety of experiments. However, it is toxic and should be handled with care. In addition, it is not very soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone has a wide range of potential applications and future directions. It could be used as a reagent in organic synthesis to synthesize various heterocyclic compounds. It could also be used as a fluorescent probe for the detection of metal ions, as a dye in photochemistry, and as a catalyst in various reactions. In addition, it could be used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of various compounds. Finally, it could be used to develop new drugs for the treatment of various diseases.

properties

IUPAC Name

1-(5-amino-3-bromo-1,2-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-2(9)3-4(6)8-10-5(3)7/h7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHBILGIFFDXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SN=C1Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone

Synthesis routes and methods

Procedure details

Add bromine (195; mL, 3.81; mol) over 10; min to a heated solution of 2-cyano-3-oxo-thiobutyramide (550; g, 3.86; mol) in glacial acetic acid (5.80; L) at 40° C. and stir at room temperature for 15; h. Filter the reaction mixture, wash the collected solid with water and dry overnight under vacuum to give a dark red solid (1151; g). Slurry the solid with stirring in a saturated aqueous solution of sodium bicarbonate (8; L) for 30; min and filter. Wash the collected solid with water and dry overnight under vacuum to give a dark red solid (1022; g). Slurry the solid with stirring with methyl t-butyl ether (5.90; L) over 1 hour, filter and retain the filtrate. Repeat the above methyl t-butyl ether extraction process twice on recovered solid retaining the filtrate after each extraction. Combine the filtrates and concentrate to give the title compound as a yellow solid which is carried on without further purification (598; g, 72%). MS (m/z): 221, 223; (M+1).
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